13-OXO-ODE

Catalog No.
S624566
CAS No.
54739-30-9
M.F
C18H30O3
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-OXO-ODE

CAS Number

54739-30-9

Product Name

13-OXO-ODE

IUPAC Name

(9Z,11E)-13-oxooctadeca-9,11-dienoic acid

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+

InChI Key

JHXAZBBVQSRKJR-BSZOFBHHSA-N

SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Synonyms

13-keto-9,11,-octadecadienoic acid, 13-KODDA, 13-oxo-9,11-octadecadienoic acid, 13-OXO-ODE, 13-oxooctadecadienoic acid

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)O

Identification and Occurrence:

13-keto-9Z,11E-octadecadienoic acid, also known as 13-oxo-9Z,11E-octadecadienoic acid or 13-KODE, is a fatty acid with the chemical formula C₁₈H₃₀O₃. It is a naturally occurring product found in plants like Safflower (Carthamus oxyacantha), Mugwort (Artemisia argyi), and Soybean (Glycine max) [].

Formation and Metabolism:

Research suggests that 13-keto-9Z,11E-octadecadienoic acid is formed through the breakdown of hydroperoxy polyunsaturated fatty acids in cell membranes by the enzyme lipoxygenase [].

Potential Roles in Biological Processes:

  • Cellular signaling: Research indicates that 13-keto-9Z,11E-octadecadienoic acid might act as a signaling molecule in certain cell types [].
  • Inflammation: Studies suggest a potential role for 13-keto-9Z,11E-octadecadienoic acid in inflammatory processes, but further research is needed to understand its specific contributions [].

13-OXO-ODE is a fatty acid derivative characterized by the presence of a keto group at the 13th carbon of the octadecadienoic acid structure. It is produced from 13-hydroxyoctadecadienoic acid through the action of specific enzymes, particularly a NAD+-dependent dehydrogenase found in rat colonic mucosa . This compound plays a crucial role in various physiological processes.

13-OXO-ODE is formed via the oxidation of 13-hydroxyoctadecadienoic acid. The enzymatic conversion involves the removal of hydrogen from the hydroxyl group at the 13th carbon, resulting in the formation of a keto group. This reaction is catalyzed by specific dehydrogenases . Additionally, 13-OXO-ODE can undergo various reactions typical of fatty acids, including esterification and interactions with cellular proteins.

The compound has been identified as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in regulating inflammation and metabolism in human colonic epithelial cells . 13-OXO-ODE exhibits anti-inflammatory properties and can stimulate cell proliferation, making it a potential therapeutic target for conditions like inflammatory bowel disease .

The synthesis of 13-OXO-ODE primarily occurs through biological pathways involving linoleic acid metabolism. The key steps include:

  • Formation of 13-Hydroxyoctadecadienoic Acid: This is catalyzed by cyclooxygenases, particularly COX-2.
  • Oxidation to 13-OXO-ODE: The conversion from 13-hydroxyoctadecadienoic acid to 13-OXO-ODE is facilitated by NAD+-dependent dehydrogenases .

In laboratory settings, synthetic methods may involve chemical oxidation processes or enzymatic reactions to produce this compound.

Due to its biological activity, 13-OXO-ODE has several applications:

  • Pharmaceutical Research: It serves as a potential therapeutic agent for inflammatory conditions.
  • Biochemical Studies: Used in research to understand lipid metabolism and signaling pathways related to PPARγ activation.
  • Nutritional Science: Investigated for its role in dietary fats and their effects on health.

Research indicates that 13-OXO-ODE interacts with various cellular receptors and proteins. Its binding to PPARγ suggests a mechanism through which it exerts anti-inflammatory effects . Moreover, studies have shown that it may require metabolic activation before binding to cellular proteins, indicating its role as a signaling molecule in lipid metabolism .

Several compounds share structural similarities with 13-OXO-ODE, each possessing unique properties:

Compound NameStructure CharacteristicsUnique Properties
9-Hydroxy-octadecadienoic acidHydroxyl group at the 9th carbonInvolved in different signaling pathways
11-Hydroxy-octadecadienoic acidHydroxyl group at the 11th carbonExhibits distinct anti-inflammatory effects
13-Hydroxyoctadecadienoic acidHydroxyl group at the 13th carbonPrecursor to 13-OXO-ODE; involved in similar pathways
9-Keto-octadecadienoic acidKeto group at the 9th carbonDifferent metabolic pathways compared to 13-OXO-ODE

Each of these compounds interacts differently within biological systems and contributes uniquely to lipid metabolism and inflammatory responses.

Physical Description

Solid

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.21949481 g/mol

Monoisotopic Mass

294.21949481 g/mol

Heavy Atom Count

21

Wikipedia

13-oxo-9Z,11E-ODE

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 04-14-2024
1.Earles, S.M.,Bronstein, J.C.,Winner, D.L., et al. Metabolism of oxidized linoleic acid: Characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity from rat colonic tissue. Biochimica et Biophysica Acta 1081, 174-180 (1991).

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